![molecular formula C20H27N9 B4533160 4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B4533160.png)
4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)
Overview
Description
4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate) is a useful research compound. Its molecular formula is C20H27N9 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate) is 393.23894190 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Free Synthesis of Heterocycles
Research by Zheng et al. (2014) describes a metal-free synthesis method for biologically important 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach highlights a novel strategy for constructing heterocyclic skeletons, which could be relevant for synthesizing related compounds like the one , offering potential applications in the development of new pharmaceuticals or materials with unique properties (Zheng et al., 2014).
Trifluoromethylazoles and pKa Determination
Jones et al. (1996) explored the synthesis of trifluoromethylazoles and the determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. This study provides valuable insights into the chemical behavior of trifluoromethyl groups within heterocycles, which could inform the synthesis and characterization of similar complex molecules, potentially affecting their solubility, stability, and reactivity in biological systems (Jones et al., 1996).
Novel Poly(pyridine−imide) Synthesis
Research by Liaw et al. (2007) on the synthesis of novel poly(pyridine−imide) with pendent pyrene groups through direct polycondensation showcases the development of materials with good thermal stability and unique optical properties. While not directly related to the compound , this work underscores the potential of complex heterocyclic compounds in material science, particularly in creating advanced polymers with specific electrochemical and optical characteristics (Liaw et al., 2007).
Synthesis and Antimicrobial Evaluation
Bhuiyan et al. (2006) investigated the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives. Although the specific compound is not discussed, this research indicates the potential antimicrobial properties of pyrimidine derivatives, suggesting that the compound could also be explored for antimicrobial applications, given its structural complexity and the presence of heterocyclic components (Bhuiyan et al., 2006).
properties
IUPAC Name |
4-[4-[[4-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)triazol-1-yl]methyl]piperidin-1-yl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N9/c21-20-22-6-3-19(23-20)28-8-4-16(5-9-28)12-29-14-17(24-25-29)13-26-10-11-27-7-1-2-18(27)15-26/h1-3,6-7,14,16H,4-5,8-13,15H2,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBQCJMGECDKFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CN3CCN4C=CC=C4C3)C5=NC(=NC=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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